molecular formula C16H16N2O3 B14735369 Ethyl phenyl(phenylcarbamoyl)carbamate CAS No. 6135-39-3

Ethyl phenyl(phenylcarbamoyl)carbamate

Cat. No.: B14735369
CAS No.: 6135-39-3
M. Wt: 284.31 g/mol
InChI Key: QMHHEXDFZPYDHC-UHFFFAOYSA-N
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Description

Ethyl phenyl(phenylcarbamoyl)carbamate is an organic compound with the molecular formula C16H16N2O3 It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl(phenylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with ethyl phenylcarbamate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like tin(II) chloride to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamate derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl phenyl(phenylcarbamoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl phenyl(phenylcarbamoyl)carbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group can form a covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is often reversible, depending on the specific enzyme and conditions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

Uniqueness

Ethyl phenyl(phenylcarbamoyl)carbamate is unique due to its specific structure, which includes both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in certain applications compared to other carbamates .

Properties

CAS No.

6135-39-3

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl N-phenyl-N-(phenylcarbamoyl)carbamate

InChI

InChI=1S/C16H16N2O3/c1-2-21-16(20)18(14-11-7-4-8-12-14)15(19)17-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19)

InChI Key

QMHHEXDFZPYDHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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